molecular formula C19H23N B8334633 10,11-Dihydro-5-(3-methylaminopropyl)-5H-dibenzo[a,d]cycloheptene

10,11-Dihydro-5-(3-methylaminopropyl)-5H-dibenzo[a,d]cycloheptene

Cat. No. B8334633
M. Wt: 265.4 g/mol
InChI Key: VQDUUNLXNKNTSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03978121

Procedure details

The starting 10,11-dihydro-5-(3-dimethylaminopropyl)-5H-dibenzo[a,d]cycloheptene used in this example may be prepared by following Steps A and B in Example 9, but employing 5-chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene as the starting compound.

Identifiers

REACTION_CXSMILES
[CH3:1][N:2](C)[CH2:3][CH2:4][CH2:5][CH:6]1[C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=2[CH2:10][CH2:9][C:8]2[CH:17]=[CH:18][CH:19]=[CH:20][C:7]1=2.ClC1C2C=CC=CC=2CCC2C=CC=CC1=2>>[CH3:1][NH:2][CH2:3][CH2:4][CH2:5][CH:6]1[C:7]2[CH:20]=[CH:19][CH:18]=[CH:17][C:8]=2[CH2:9][CH2:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]1=2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(CCCC1C2=C(CCC3=C1C=CC=C3)C=CC=C2)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1C2=C(CCC3=C1C=CC=C3)C=CC=C2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
may be prepared

Outcomes

Product
Name
Type
Smiles
CNCCCC1C2=C(CCC3=C1C=CC=C3)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.